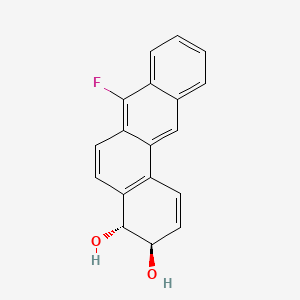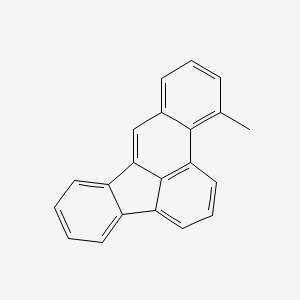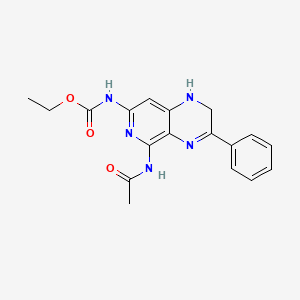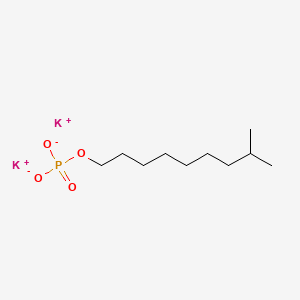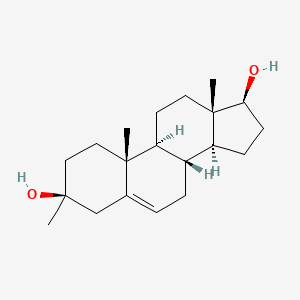
Valeric acid, 4-hydroxy-3-mercapto-, gamma-lactone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Valeric acid, 4-hydroxy-3-mercapto-, gamma-lactone is a chemical compound known for its unique structure and properties It is a derivative of valeric acid, featuring a gamma-lactone ring with hydroxyl and mercapto groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Valeric acid, 4-hydroxy-3-mercapto-, gamma-lactone can be synthesized through several methods. One common approach involves the cyclization of 4-hydroxy-3-mercaptovaleric acid under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the gamma-lactone ring. The reaction is carried out at elevated temperatures to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound often involves the use of biomass-derived precursors. For example, levulinic acid, obtained from the hydrolysis of cellulosic biomass, can be converted to 4-hydroxy-3-mercaptovaleric acid, which is then cyclized to form the gamma-lactone. This method is environmentally friendly and aligns with the principles of green chemistry .
Análisis De Reacciones Químicas
Types of Reactions
Valeric acid, 4-hydroxy-3-mercapto-, gamma-lactone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone, while the mercapto group can be oxidized to form a disulfide.
Reduction: The gamma-lactone ring can be reduced to form the corresponding dihydroxy compound.
Substitution: The hydroxyl and mercapto groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Formation of ketones and disulfides.
Reduction: Formation of dihydroxy compounds.
Substitution: Formation of alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
Valeric acid, 4-hydroxy-3-mercapto-, gamma-lactone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized as a precursor for the production of various chemicals and materials
Mecanismo De Acción
The mechanism of action of valeric acid, 4-hydroxy-3-mercapto-, gamma-lactone involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and mercapto groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The gamma-lactone ring can undergo hydrolysis, releasing the active form of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Gamma-valerolactone: A structurally similar compound with a gamma-lactone ring but lacking the hydroxyl and mercapto groups.
Delta-valerolactone: Another lactone with a different ring size and structure.
Uniqueness
Valeric acid, 4-hydroxy-3-mercapto-, gamma-lactone is unique due to the presence of both hydroxyl and mercapto groups, which confer distinct chemical reactivity and biological activity. These functional groups enable a wide range of chemical transformations and interactions with biomolecules, making this compound valuable for various applications .
Propiedades
| 56078-99-0 | |
Fórmula molecular |
C5H8O2S |
Peso molecular |
132.18 g/mol |
Nombre IUPAC |
5-methyl-4-sulfanyloxolan-2-one |
InChI |
InChI=1S/C5H8O2S/c1-3-4(8)2-5(6)7-3/h3-4,8H,2H2,1H3 |
Clave InChI |
AKRXMYIUTBOGQM-UHFFFAOYSA-N |
SMILES canónico |
CC1C(CC(=O)O1)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Anthracenesulfonic acid, 1-amino-4-[[2-[[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]methyl]-4-methyl-6-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B12796175.png)
